Product packaging for Disperse Red 177(Cat. No.:CAS No. 58051-98-2)

Disperse Red 177

Cat. No.: B3427282
CAS No.: 58051-98-2
M. Wt: 438.5 g/mol
InChI Key: ZNUBBVSUTSNSIM-UHFFFAOYSA-N
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Description

Disperse Red 177 (CAS 58051-98-2), with a molecular formula of C₂₀H₁₈N₆O₄S, is a technically important single azo disperse dye derived from a benzothiazole heterocycle . This compound is supplied as a red powder and is characterized by its insolubility in water, making it ideal for its primary application in the dyeing and printing of synthetic fibers . Its key applications in research and industrial contexts focus on the coloration of polyester (PET) and its blended fabrics, as well as acetate fibers like diacetate and triacetate, employing high-temperature high-pressure or hot-melt dyeing methods . Researchers value this compound for its high dyeing strength, bright color, and good build-up, which make it a key component in high-temperature trichromatic dyeing processes . Fastness properties, which indicate the durability of the color, are a critical area of study. Reported data for dyed polyester shows light fastness at a moderate grade of 4-5, and washing fastness with a fading grade of 4-5 and a staining grade of 4-5 according to AATCC standards . The dye's performance is also a subject of study in innovative, eco-friendly dyeing systems. Recent research investigates its use in non-aqueous media, such as silicone solvent (D5) dyeing systems, where it demonstrates a high final uptake rate of over 80%, showcasing its potential for reducing water and chemical consumption in textile processing . The mechanism of dyeing in such systems involves the diffusion of the dye molecule into the swollen polymer matrix of the polyester fiber at elevated temperatures, a process that can be enhanced with the use of accelerants . This product, this compound, is intended for research and industrial development purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this chemical with appropriate precautions and refer to the relevant Material Safety Data Sheet (MSDS) for safety information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18N6O4S B3427282 Disperse Red 177 CAS No. 58051-98-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-(2-cyanoethyl)-4-[(6-nitro-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O4S/c1-14(27)30-12-11-25(10-2-9-21)16-5-3-15(4-6-16)23-24-20-22-18-8-7-17(26(28)29)13-19(18)31-20/h3-8,13H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUBBVSUTSNSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8071146
Record name C.I. Disperse Red 177
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Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68133-69-7, 58051-98-2
Record name 3-[[2-(Acetyloxy)ethyl][4-[2-(6-nitro-2-benzothiazolyl)diazenyl]phenyl]amino]propanenitrile
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Record name Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-(2-(6-nitro-2-benzothiazolyl)diazenyl)phenyl)amino)-
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Record name Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(6-nitro-2-benzothiazolyl)diazenyl]phenyl]amino]-
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Record name C.I. Disperse Red 177
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Record name 2-[(2-cyanoethyl)[4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]ethyl acetate
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Record name Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(6-nitro-2-benzothiazolyl)diazenyl]phenyl]amino]
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Synthetic Methodologies and Chemical Modifications of Disperse Red 177

Conventional Synthesis Routes via Diazotization and Coupling Reactions

The industrial production of Disperse Red 177 is a well-established two-step process. It begins with the diazotization of a heterocyclic amine, followed by an azo coupling reaction with an aniline-based component. colorfuldyes.comchemicalbook.com

The synthesis commences with the diazotization of 2-amino-6-nitrobenzothiazole (B160904). chemicalbook.com In this reaction, the primary aromatic amine is converted into a diazonium salt. A common procedure involves dissolving 2-amino-6-nitrobenzothiazole in phosphoric acid (H3PO4) at an elevated temperature of 60-65 °C. colorfuldyes.com After dissolution, the mixture is cooled to a low temperature, typically between 0-5 °C. Sodium nitrite (NaNO2) is then added slowly over 1-2 hours while maintaining this temperature range to form the diazonium salt. colorfuldyes.com The reaction is held at this temperature for an additional period to ensure the completion of the diazotization process. colorfuldyes.com

Table 1: Key Parameters for the Diazotization of 2-Amino-6-nitrobenzothiazole

ParameterConditionSource
Starting Material2-Amino-6-nitrobenzothiazole colorfuldyes.com
Diazotizing AgentSodium Nitrite (NaNO2) colorfuldyes.com
Solvent/AcidPhosphoric Acid (H3PO4) colorfuldyes.com
Reaction Temperature0-5 °C colorfuldyes.com
Duration of NaNO2 Addition1-2 hours colorfuldyes.com
Post-addition Reaction Time~3 hours colorfuldyes.com

The second stage is the coupling reaction, where the previously prepared diazonium salt is reacted with the coupling component, N-cyanoethyl-N-acetoxyethyl aniline (B41778). chemicalbook.com This reaction is also conducted under controlled, cold conditions. The coupling component is first dispersed in water containing a dispersant and an acetic acid solution. colorfuldyes.com After cooling the dispersion to 0 °C and adding hydrochloric acid, the diazonium salt solution is added dropwise over 1-1.5 hours. colorfuldyes.com The reaction is allowed to proceed for an extended period, up to 10 hours, while maintaining the temperature between 0-5 °C to yield the final this compound dye. colorfuldyes.com The product is then filtered, washed, and dried. colorfuldyes.com

Alternative Synthetic Approaches for Disperse Dyes Relevant to this compound Analogs

While the conventional route is standard for this compound, alternative methodologies exist for synthesizing related benzothiazole (B30560) and heterocyclic azo dyes, which can be applied to create structural analogs. For instance, the synthesis of the benzothiazole ring system itself can be achieved through various paths, such as the condensation of 2-aminobenzenethiol with substances containing carbonyl or cyano groups. nih.gov

A relevant alternative approach for producing analogous dyes involves using different heterocyclic diazo components. Research has shown the synthesis of high-performance blue disperse dyes using 3-amino-5-nitro benzisothiazole, an isomer of the diazo component for this compound. rsc.org This component, when diazotized and coupled with N-substituted anilines, yields dyes with distinct shades and properties. rsc.org Similarly, various 2-aminothiazole derivatives serve as precursors for a wide range of disperse dyes with colors from red to greenish-blue. iosrjournals.orgresearchgate.net The use of nitrosylsulphuric acid for diazotization is another common technique employed in these alternative syntheses. iosrjournals.org These varied approaches allow for the creation of a broad palette of colors and performance features based on the core benzothiazole azo structure.

Strategies for Structural Modification and Derivatization to Influence Performance Characteristics

The performance of a disperse dye, including its color, dyeing intensity, and fastness, is intrinsically linked to its molecular structure. Strategic modifications to the dye molecule can be employed to fine-tune these properties.

The type and position of substituent groups on both the diazo component (the benzothiazole ring) and the coupling component (the aniline ring) have a profound effect on the dye's characteristics. researchgate.net The electron-withdrawing or electron-donating nature of these substituents can alter the electronic distribution within the chromophore, leading to changes in the absorption wavelength (λmax) and thus the perceived color. mdpi.comnih.gov

Research has demonstrated that increasing the electron-withdrawing strength of substituents on the benzothiazole diazo component, combined with stronger electron-donating groups on the aniline coupler, results in a bathochromic shift (a shift to a longer wavelength), producing deeper, darker shades. semanticscholar.org For example, the nitro group (-NO2) at the 6-position of the benzothiazole ring in this compound is a strong electron-withdrawing group that contributes to its red color.

Furthermore, modifications to the N-alkyl groups on the coupling component can influence dyeing performance. Studies on analogous dyes have shown that substituents like N-acetoxyethyl can lead to higher dye uptake on polyester (B1180765) compared to N-cyanoethyl or N-ethyl groups, affecting both the efficiency and fastness of the dyeing process. researchgate.net

Table 2: Influence of Structural Modifications on Dye Properties

Modification StrategyEffectSource
Stronger electron-withdrawing group on diazo componentBathochromic shift (deeper color) semanticscholar.org
Stronger electron-donating group on coupling componentBathochromic shift (deeper color) semanticscholar.org
Varying N-alkyl substituents (e.g., N-acetoxyethyl)Altered dye uptake and fastness researchgate.net

Disperse dyes like Red 177 function by dissolving in hydrophobic fibers such as polyester, a process that does not involve the formation of covalent bonds. sustainability-directory.comnih.gov However, strategies inspired by other dye classes can be conceptualized for modification. The term "pigment modification" refers to enhancing the stability and dispersibility of the dye particles in the dye bath. This is typically achieved by milling the dye to a very fine particle size in the presence of dispersing agents. epo.org

A more advanced, though less common, strategy for this class involves incorporating reactive groups into the dye's molecular structure. Reactive dyes are defined by their ability to form strong, permanent covalent bonds with fibers like cotton or wool. nih.govslideshare.net By chemically adding a reactive group (such as a vinyl sulfone or triazine) to a disperse dye molecule, a "disperse-reactive" dye could be created. iosrjournals.org While such a dye would not form a covalent bond with standard polyester, this modification could be used to covalently link the dye to other materials or to modify the surface of the dye particles themselves, potentially improving their dispersion stability and preventing aggregation in the dye bath. This approach represents a hybridization of dye chemistries to impart novel properties. nih.gov

Spectroscopic and Structural Characterization in Research Contexts

Elucidation of Molecular Structure through Advanced Spectroscopic Techniques

The molecular structure of Disperse Red 177 is typically confirmed and analyzed using a suite of spectroscopic methods. These techniques provide complementary information, allowing for a comprehensive understanding of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for confirming the molecular structure of organic compounds like this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the arrangement of atoms and the types of chemical environments present.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Chemical shifts for the aromatic carbons, carbons bearing functional groups (like the azo linkage or amine substituents), and any aliphatic carbons are identified, further solidifying the structural assignment dergipark.org.tr.

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound (Typical Values)

Proton TypeChemical Shift (δ, ppm)SolventNotes
Aromatic Protons6.8 - 8.1DMSO-d₆Multiple signals indicating different aromatic environments
-N(CH₃)₂ Methyls~3.10DMSO-d₆Singlet, indicating methyl groups attached to a nitrogen atom
Other Aliphatic HVariesDMSO-d₆Depends on specific functional groups present in the molecule

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound by analyzing its vibrational modes. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending vibrations of chemical bonds.

Key functional groups expected in this compound, based on its typical azo dye structure, would exhibit characteristic absorption bands. These include:

Azo group (-N=N-) : Typically observed in the region of 1500-1600 cm⁻¹ researchgate.netspecac.com.

Aromatic C=C stretching : Found in the range of 1400-1600 cm⁻¹ specac.comvscht.cz.

Aromatic C-H stretching : Usually appears above 3000 cm⁻¹ (e.g., ~3030 cm⁻¹) specac.comvscht.cz.

Amine (-NH₂ or -NHR) stretching : If present, would appear around 3300-3500 cm⁻¹ for primary/secondary amines specac.comudel.edu.

C-N stretching : Typically found in the range of 1029-1200 cm⁻¹ specac.com.

Methyl group C-H stretching/bending : Observed in specific regions, e.g., ~2900-2995 cm⁻¹ for stretching specac.com.

Nitro group (-NO₂) : If present, would show characteristic stretching bands around 1550-1400 cm⁻¹ and 1334 cm⁻¹ researchgate.net.

Table 2: Characteristic FT-IR Absorption Bands for this compound (Expected)

Functional Group/BondWavenumber (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3030-3100Medium
Aromatic C=C Stretch1400-1600MediumMultiple bands often observed
Azo Group (N=N)1500-1600MediumKey chromophore feature
C-N Stretch1029-1200Medium
Nitro Group (NO₂)1500-1560, 1334StrongIf present
Methyl C-H Stretch2900-2995MediumFor any methyl substituents

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is indispensable for determining the molecular weight of this compound and for providing insights into its structure through fragmentation patterns. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for dyes.

The molecular weight of this compound is reported as approximately 438.46 g/mol biosynth.comworlddyevariety.comalfa-chemistry.comuni.lu. In ESI-MS, this would typically be observed as a protonated molecular ion [M+H]⁺ or a sodiated adduct [M+Na]⁺, or as a deprotonated ion [M-H]⁻ in negative mode uni.lu. Fragmentation patterns, obtained through techniques like MS/MS or Collision-Induced Dissociation (CID), can reveal structural information by breaking the molecule into smaller, characteristic ions. For azo dyes, fragmentation may involve cleavage around the azo bond, loss of substituent groups (e.g., methyl, cyanoethyl, acetoxyethyl groups), or fragmentation of the aromatic ring systems nih.govresearchgate.netepa.gov.

Table 3: Key Mass Spectrometry Data for this compound (Typical)

Ion Typem/z (approx.)Formula/AdductNotes
Molecular Ion438.11[M]Neutral molecular ion
Protonated439.12[M+H]⁺Common in positive ion mode ESI-MS
Sodiation461.10[M+Na]⁺Common in positive ion mode ESI-MS
Deprotonated437.10[M-H]⁻Common in negative ion mode ESI-MS
FragmentsVariesSpecific ionsIndicate structural subunits upon dissociation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is crucial for characterizing the electronic absorption properties of this compound, which are directly related to its color. The compound possesses a conjugated π-electron system, including the azo group (-N=N-), which acts as a chromophore, leading to absorption in the visible region of the spectrum.

This compound exhibits absorption maxima (λmax) that define its color. Research indicates that the λmax for this compound typically falls around 520 nm in certain solvents, with other studies reporting values around 507 nm in ethanol (B145695) dergipark.org.trresearchgate.net. The exact λmax can vary depending on the solvent used due to electronic interactions between the dye molecule and the solvent environment. UV-Vis spectroscopy is also used for quantitative analysis, as the absorbance is directly proportional to the concentration of the dye according to the Beer-Lambert Law egyankosh.ac.inegyankosh.ac.in.

Table 4: UV-Vis Absorption Maxima (λmax) for this compound in Various Solvents

Solventλmax (nm)Notes
Chloroform (B151607)~525, 552Two bands observed, suggesting potential mixture or specific interactions
Ethanol~507Red shift compared to chloroform
DMSOVariesPolar solvent, often shows shifts
Acetone~520Common solvent for dye characterization
Solvatochromic Behavior and Protonation Effects on Absorption Spectra

The electronic absorption spectra of this compound are sensitive to changes in the solvent environment and pH, a phenomenon known as solvatochromism and halochromism, respectively.

Solvatochromism: this compound exhibits positive solvatochromism, meaning its absorption maxima shift to longer wavelengths (red shift) as the polarity of the solvent increases dergipark.org.trresearchgate.net. This behavior indicates that the excited state of the molecule is more polar than its ground state, and is thus better stabilized by polar solvents dergipark.org.trresearchgate.net. For example, a red shift is observed when moving from less polar solvents like chloroform to more polar solvents like DMSO dergipark.org.trresearchgate.net.

Protonation Effects: The molecule's absorption spectrum is significantly affected by changes in pH due to the protonation of basic sites, particularly the nitrogen atoms within the azo group or any amine functionalities dergipark.org.tr. Protonation can alter the electronic distribution within the conjugated system, leading to bathochromic (red) or hypsochromic (blue) shifts. For this compound, acidification (e.g., with trifluoroacetic acid) leads to major color changes, shifting from yellow to red, with new absorption bands appearing at longer wavelengths (e.g., 525 and 552 nm) and a well-defined isosbestic point dergipark.org.tr. This indicates that protonation enhances the donor-acceptor interplay within the π system, altering the electronic transitions responsible for the observed color dergipark.org.tr.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and molecular packing. While detailed X-ray crystallographic data for this compound is not extensively detailed in the provided search results, it is a standard technique for characterizing crystalline organic compounds.

If crystal data were available, it would describe the precise molecular geometry, intermolecular interactions such as hydrogen bonding or π-π stacking, and the unit cell parameters. Such information is invaluable for understanding the solid-state properties, stability, and potential for polymorphism of the dye. One study mentions that a related compound crystallizes in the monoclinic P2₁/c space group without solvent molecules, indicating a well-defined crystalline structure dergipark.org.tr.

Compound List

this compound

Thermal Analysis Techniques in Research (e.g., Thermogravimetric Analysis - TGA)

This compound is known to possess a melting point of approximately 167 °C chembk.comcolorfuldyes.com. Additionally, its predicted boiling point is reported to be around 665.8 °C colorfuldyes.cominvivochem.com. These physical properties provide foundational information about its thermal characteristics. However, detailed thermogravimetric analysis data, specifically outlining the decomposition temperatures and percentage mass losses for this compound under various conditions, was not found in the provided research literature. While studies on similar disperse dyes have utilized TGA by heating samples at controlled rates (e.g., 10 °C·min⁻¹) from ambient temperatures up to several hundred degrees Celsius to identify decomposition stages scirp.org, specific experimental findings for this compound were not available in the reviewed sources.

Data Table:

Due to the absence of specific thermogravimetric analysis (TGA) experimental data for this compound in the provided research literature, a data table detailing its TGA results, such as decomposition temperatures or percentage mass loss profiles, cannot be generated.

Advanced Application Research of Disperse Red 177 in Materials Science and Engineering

Investigative Studies in Non-Aqueous Dyeing Systems (e.g., Silicone Waterless Dyeing)

The textile industry is increasingly seeking sustainable alternatives to conventional water-based dyeing processes, which generate significant wastewater. Silicone waterless dyeing systems have emerged as a promising eco-friendly approach for dyeing polyester (B1180765) and other hydrophobic fibers, utilizing silicone fluids as the dyeing medium. Disperse Red 177 has been a focal point in research evaluating these novel systems.

Mechanisms of Dye Uptake and Exhaustion in Novel Media

Research into the mechanisms of dye uptake and exhaustion in non-aqueous media like silicone solvents highlights the critical role of dye solubility. Studies have demonstrated a clear inverse relationship between the solubility of this compound in the silicone solvent and its subsequent dye exhaustion onto polyester fabric. When the solubility of this compound in the silicone solvent decreases, dye exhaustion generally increases, indicating a greater propensity for the dye to transfer from the medium to the fiber. For instance, a decrease in dye solubility from approximately 0.052 g/L to 0.039 g/L was associated with improved dye exhaustion mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net.

Furthermore, the addition of dispersants can influence dye solubility. With an increasing amount of dispersant NNO (2-Naphthalenesulfonic acid), the solubility of this compound in the silicone solvent tended to decrease, which, in turn, improved dye exhaustion mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Conversely, dispersant MF (Naphthalenesulfonic acid) showed an opposite effect, increasing dye solubility and reducing exhaustion mdpi.comresearchgate.netresearchgate.netresearchgate.net. The maximum absorption wavelength of this compound remained unchanged after the addition of dispersants, suggesting that the dispersants primarily affect the dye's physical state and interaction with the medium rather than its chromophore researchgate.netresearchgate.netresearchgate.net.

The performance in silicone waterless dyeing systems, in terms of final dye uptake and color depth (K/S value), has been found to be comparable to traditional water-based dyeing methods, with final uptake rates reaching up to 94.18% mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net. The fastness properties, including washing and rubbing fastness (wet and dry), were reported at a level of 4 or 4–5, and light fastness at 3–4 mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net.

Influence of Dispersants and Accelerants on Dyeing Performance in Alternative Systems

Dispersants and accelerants are crucial auxiliaries that significantly impact the dyeing performance of this compound in non-aqueous systems. The choice and concentration of dispersant can lead to differential dyeing outcomes. For example, when using dispersant NNO at a 1.2% dosage, the exhaustion of this compound improved to 94.18%, and the final K/S value reached 14.73. In contrast, the same dosage of dispersant MF reduced the exhaustion to 82.61% and the K/S value to 14.01 mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net.

The mechanism by which dispersants affect performance is linked to their hydrophilicity and their impact on dye solubility. Dispersants with higher hydrophilicity are generally associated with lower dye solubility in the silicone medium, thereby enhancing dye exhaustion researchgate.netresearchgate.netresearchgate.netresearchgate.net. The addition of dispersants did not introduce leveling problems in the silicone waterless dyeing system mdpi.comresearchgate.netresearchgate.netresearchgate.net.

Accelerants also play a role by reducing the solubility of disperse dyes in solvents like D5. For this compound, its solubility in D5 solvent was found to be 0.087 g/L without an accelerant. With a 20% accelerant dosage, this solubility decreased to 0.065 g/L, which, in turn, promotes dye diffusion into the polyester fiber and increases dye uptake and color depth mdpi.com.

Table 1: Performance of this compound in Silicone Waterless Dyeing with Different Dispersants

Dispersant TypeDosage (o.w.f. %)Dye Exhaustion (%)Final K/S ValueWashing FastnessRubbing Fastness (Wet/Dry)Light Fastness
None-~90.73~14.77---
NNO1.294.1814.7344–53–4
MF1.282.6114.0144–53–4

Note: Values for "None" are approximate starting points before dispersant addition.

Table 2: Influence of Accelerant on this compound Solubility in D5 Solvent

Accelerant Dosage (%)Dye Solubility (g/L)
0 (No accelerant)0.087
200.065

Supercritical Carbon Dioxide (scCO2) Dyeing Research

Supercritical carbon dioxide (scCO2) dyeing represents another significant advancement in waterless textile coloration, offering an environmentally benign alternative to traditional methods. This technique leverages the unique properties of CO2 above its critical point, where it exhibits characteristics of both a liquid and a gas.

Solubility Measurements and Theoretical Considerations in scCO2

The solubility of disperse dyes in scCO2 is a critical factor governing the dyeing process. While specific detailed solubility measurements for this compound under various scCO2 conditions are not exhaustively detailed in the readily available literature snippets, general principles apply. The low viscosity and high diffusivity of scCO2 fluid facilitate its penetration into the fiber structure, aiding in the dissolution and transport of dyes researchgate.net. Studies on other disperse dyes in scCO2 have explored correlations between solubility data and theoretical models, indicating that dye solubility is influenced by temperature and pressure researchgate.net. For this compound, some research indicates a solubility of approximately 0.1696 g/L in a context related to scCO2 dyeing, though specific thermodynamic parameters were not fully elaborated fx361.com.

Process Optimization for Enhanced Dyeing Efficiency

Supercritical carbon dioxide dyeing technology has been recognized for its potential to achieve superior dyeing performance for polyester fabrics researchgate.net. This method is inherently waterless, eliminating wastewater discharge and the need for many traditional dyeing auxiliaries researchgate.netresearchgate.net. Research has focused on optimizing processes, including continuous dyeing methods for items like zipper tapes, which incorporate CO2 gas recycling. Such optimizations can lead to reduced CO2 consumption, increased production efficiency, and a notable decrease in operational costs, potentially by up to 20% researchgate.net. The dyed products consistently exhibit excellent color fastness, typically rated at a grade of 4–5 for various fastness tests researchgate.net. The efficiency of CO2 recycling in these optimized processes can range from 92% to 95.2% researchgate.net.

Interactions with Substrates and Dyeing Mechanisms of Disperse Red 177

Mechanistic Investigations of Dyeing Polyester (B1180765) Fibers

The dyeing of polyester fibers with disperse dyes, including Disperse Red 177, is a process governed by the dye's ability to dissolve, diffuse, and fix within the fiber matrix. This compound is classified as a high-temperature dye, indicating its suitability for dyeing processes conducted at elevated temperatures and pressures colorfuldyes.comcolorfuldyes.com. The mechanism involves the dispersion of the dye in the aqueous medium, followed by its adsorption onto the polyester fiber surface and subsequent diffusion into the amorphous regions of the polymer chains colorfuldyes.com. As the temperature increases, the polyester fiber structure becomes more open, with an increased amorphous content, which facilitates greater dye adsorption and penetration researchgate.net. The "solid solution theory" accurately describes this process, where the dye molecules integrate into the polymer structure, achieving fixation through intermolecular forces colorfuldyes.com.

Analysis of Staining Phenomena on Blended Fabrics (e.g., Polyester/Cotton)

When dyeing polyester/cotton blends, the differential affinity of disperse dyes for the two fiber types becomes a critical factor, often leading to staining of the cellulosic component.

Adsorption Isotherms and Affinity between Dye and Cotton Fibers

This compound exhibits a distinct behavior on cotton fibers compared to polyester. Studies have shown that the adsorption isotherm of this compound on cotton fibers aligns with the Freundlich model researchgate.netresearchgate.netspringerprofessional.de. This suggests a heterogeneous adsorption process where the dye uptake is not limited by a fixed number of active sites, and the affinity between the dye and the cotton fiber decreases as the temperature increases researchgate.netresearchgate.net. The primary interaction forces identified between disperse dyes and cotton fibers are dispersion forces researchgate.netresearchgate.net.

Thermodynamic and Computational Analysis of Dye-Fiber Interactions

Specific quantitative data regarding the thermodynamic parameters (e.g., enthalpy, entropy, Gibbs free energy) or detailed computational analyses for this compound's interaction with polyester or cotton fibers were not extensively detailed in the reviewed literature. However, general principles suggest that dye-fiber interactions are influenced by factors such as molecular size, polarity, and the presence of functional groups, which dictate affinity and diffusion rates colorfuldyes.comsciarena.com.

Role of Dye Hydrolysis in Staining Behavior

The stability of this compound under various dyeing conditions, particularly in the presence of alkali, is crucial. Hydrolysis, the breakdown of dye molecules in water, can occur, especially under alkaline conditions, leading to reduced dyeing performance and potential staining sci-hub.rugoogle.com. Research indicates that when this compound is absorbed by cotton fibers in blended fabrics, a significant portion, approximately 22%, can be in a hydrolyzed form, with the remaining 78% being the original dye researchgate.netresearchgate.net. This hydrolysis is attributed to the interaction energy between the original dye and the cotton fiber, where the original dye molecule demonstrates a stronger affinity than its hydrolyzed counterpart researchgate.netresearchgate.net. The presence of hydrolyzed dyes can contribute to uneven dyeing and affect color fastness.

Table 1: Hydrolysis of this compound on Cotton Fibers

Dye Form Percentage (%)
Original Dye 78

Data derived from studies on this compound in blended fabrics researchgate.netresearchgate.net.

Influence of Molecular Structure on Dyeing Performance

This compound is identified by its chemical structure, featuring a monoazo linkage and a benzothiazole (B30560) ring system colorfuldyes.comcolorfuldyes.comchembk.com. Its molecular formula is CHNOS, with a molecular weight of approximately 438.46 g/mol colorfuldyes.comchembk.comworlddyevariety.comchembk.combiosynth.com. This molecular architecture contributes to its insolubility in water and its suitability for disperse dyeing, where it functions as a non-ionic molecule that can partition into hydrophobic fibers colorfuldyes.comcolorfuldyes.comchembk.com. The dye's characteristics, such as its excellent deep dyeing quality and light fastness, are intrinsically linked to its specific chromophore and substituent groups, although detailed structure-property correlations for this compound are not fully elaborated in the provided snippets.

Diffusion Kinetics and Sorption Behavior of this compound in Textile Substrates

The diffusion of this compound into textile substrates, particularly polyester, is a key aspect of its sorption behavior. In aqueous dyeing systems, the dye disperses and then diffuses into the fiber, with higher temperatures promoting greater fiber swelling and thus enhancing diffusion rates colorfuldyes.comresearchgate.net. In non-aqueous dyeing systems, such as those using silicone solvents like D5, the presence of accelerants can significantly influence dye solubility and fiber swelling, thereby affecting dye uptake mdpi.comsemanticscholar.orgresearchgate.net.

Studies have shown that dye exhaustion is inversely proportional to dye solubility in these systems nih.govmdpi.com. For this compound in a D5 solvent, a decrease in solubility, for example, from 0.087 g/L to 0.065 g/L with the addition of an accelerant, can lead to increased dye uptake and K/S values mdpi.comsemanticscholar.org. When using a dispersant like NNO at 1.2% in a silicone waterless dyeing system, the exhaustion of this compound reached approximately 94.18%, indicating efficient sorption mdpi.comresearchgate.net. The dye's solubility in the D5 solvent without an accelerant is reported as 0.087 g/L, and with 1.2% NNO dispersant, it decreases to 0.039 g/L nih.gov.

Table 2: Solubility and Exhaustion of this compound in D5 Solvent

Dyeing Medium / Condition Dye Solubility (g/L) Dye Exhaustion (%) K/S Value (Approx.)
D5 Solvent (No Accelerant) 0.087 - -
D5 Solvent (15% Accelerant) 0.065 - -
D5 Solvent (1.2% NNO) 0.039 94.18 14.73

Data derived from studies on this compound in silicone solvent dyeing systems mdpi.comsemanticscholar.orgnih.govmdpi.comresearchgate.net.

The diffusion kinetics are also influenced by factors such as molecular size and the nature of the dyeing medium, with studies on similar disperse dyes suggesting adherence to pseudo-second-order kinetic models psu.eduresearchgate.net.

Compound Name Table:

Common NameChemical Name / Identifier
This compoundC.I. This compound; 2-[(2-cyanoethyl){4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)diazenyl]phenyl}amino]ethyl acetate (B1210297); CAS: 58051-98-2

Environmental Research and Remediation Studies of Disperse Red 177

Wastewater Treatment Research Involving Disperse Dyes

Textile dyeing wastewater is a complex mixture containing dyes, auxiliary chemicals, and salts, which can significantly impact aquatic ecosystems by reducing light penetration, inhibiting photosynthesis, and potentially exhibiting toxicity. Disperse dyes, in particular, present a challenge due to their hydrophobic nature and resistance to biodegradation mdpi.compantareiwater.comcsuohio.edu. Traditional treatment methods, such as coagulation-flocculation, can reduce color and pollutants but often lead to increased sludge production and incomplete dye removal pantareiwater.comcsuohio.edu. Membrane filtration offers effective separation but can be costly and prone to fouling mdpi.comijcce.ac.ir. Biological treatments, while eco-friendly and cost-effective, often struggle with the complete degradation of recalcitrant disperse dyes, though some microorganisms and enzymes show promise in decolorization and detoxification mdpi.comencyclopedia.pub. Research into novel and integrated approaches is crucial for effectively managing disperse dye effluents pantareiwater.comcsuohio.edumedcraveonline.com. Disperse Red 177 is an example of a synthetic, reactive dye used in textile applications, and its environmental management is a key area of study biosynth.com.

Advanced Oxidation Processes for Effluent Decolorization

Advanced Oxidation Processes (AOPs) are chemical treatment methods that generate highly reactive oxidizing species, primarily hydroxyl radicals (•OH), to degrade recalcitrant organic pollutants like disperse dyes medcraveonline.com. These processes are effective in breaking down complex dye molecules into simpler, less harmful substances, often leading to complete mineralization medcraveonline.comresearchgate.net.

Several AOPs have been investigated for the decolorization of disperse dyes:

Fenton and Photo-Fenton Processes: These processes utilize hydrogen peroxide (H₂O₂) and iron catalysts (Fe²⁺/Fe³⁺) to generate hydroxyl radicals. Photo-Fenton processes enhance degradation rates through UV irradiation. Studies have shown significant decolorization efficiencies for various disperse dyes using Fenton-based methods, though optimization of pH, catalyst concentration, and reaction time is critical csuohio.edumedcraveonline.com.

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with dye molecules or generate hydroxyl radicals. It has been applied to textile effluents for decolorization and reduction of chemical oxygen demand (COD) csuohio.edumedcraveonline.com.

Photocatalysis: This method employs semiconductor catalysts, such as titanium dioxide (TiO₂), activated by UV or visible light to produce reactive oxygen species. Photocatalytic oxidation has demonstrated effectiveness in degrading disperse dyes, with research focusing on developing efficient photocatalyst materials and optimizing irradiation conditions researchgate.net. For instance, Ti/TiO₂ thin-film electrodes have been used in photoelectrocatalytic oxidation systems for disperse dyes, achieving substantial reductions in COD, discoloration, and TOC researchgate.net.

Electrochemical Oxidation: This process uses an electric current to drive oxidation reactions, often mediated by electrodes. It is discussed in more detail in the following section but is fundamentally an AOP.

Research findings indicate that AOPs can achieve high decolorization rates, often exceeding 80-90% for various disperse dyes, depending on the specific process and operating parameters researchgate.net. However, the efficiency can be influenced by factors such as dye concentration, pH, presence of other pollutants, and the specific chemical structure of the dye.

Electrochemical Treatment Methodologies for Dye Removal and Effluent Recycling

Electrochemical treatment methods offer an environmentally friendly and cost-effective approach for textile wastewater remediation, with the potential for effluent recycling ijcce.ac.irp2infohouse.org. These techniques utilize electrical energy to induce chemical reactions that remove or degrade pollutants.

Key electrochemical methodologies include:

Electrocoagulation (EC): EC uses sacrificial electrodes (e.g., aluminum, iron) that dissolve to form metal ions, which then hydrolyze to form metal hydroxides. These hydroxides act as coagulants, destabilizing and aggregating dye molecules and other suspended solids, facilitating their removal through sedimentation or filtration ijcce.ac.ir. EC has shown high efficiency in removing disperse dyes, with studies reporting removal rates upwards of 97% for certain dyes under optimized conditions (e.g., pH 6, 30 min reaction time, 10 V) using Ti-Al electrodes ijcce.ac.ir.

Electrooxidation (EO): EO directly oxidizes pollutants at the anode surface or through electrochemically generated oxidants. Various electrode materials, such as boron-doped diamond (BDD), graphite, and mixed metal oxides, are employed. EO can effectively degrade complex dye structures, including anthraquinone-based dyes like this compound p2infohouse.org. Research has explored the use of Ti/TiO₂ electrodes in photoelectrocatalytic oxidation for disperse dyes, achieving significant COD and TOC reductions researchgate.net.

Electrochemical Reduction: This method can be used for specific dye types, particularly azo dyes, to break down azo bonds.

A significant advantage of electrochemical treatment is its potential for effluent recycling. Studies on the electrochemical treatment of disperse dye effluents using sacrificial iron electrodes have demonstrated a marked reduction in toxicity and the removal of residual dyebath additives. The treated water, containing minimal amounts of dissolved electrode material (e.g., low concentrations of Al and Ti), has been found to be suitable for reuse in subsequent dyeing processes, indicating a path towards resource recovery and reduced water consumption ijcce.ac.irp2infohouse.org. For instance, research indicated that treated effluent contained 0.164 mg/L of Al and 0.001 mg/L of Ti, suggesting its potential for reuse ijcce.ac.ir.

Adsorption-Based Removal Mechanisms for this compound from Aqueous Solutions

Adsorption is a widely studied physical process for removing disperse dyes from aqueous solutions, utilizing solid materials (adsorbents) that attract and bind dye molecules to their surface mdpi.comencyclopedia.pub. This method is often favored for its simplicity, effectiveness, and the potential use of low-cost and sustainable adsorbents.

Various adsorbents have been investigated for the removal of disperse dyes, including:

Activated Carbon: Widely recognized for its high surface area and porous structure, activated carbon effectively adsorbs a broad range of organic pollutants, including disperse dyes mdpi.commedcraveonline.com.

Bio-adsorbents: Agricultural waste materials, such as rice husk, bagasse fly ash, and modified biomass, have been explored as low-cost alternatives mdpi.com. For example, sugarcane bagasse fly ash has been used for dye removal, and peat has been investigated as a natural adsorbent mdpi.com.

Other Materials: Zeolites, clays, and nanomaterials have also shown promise in adsorbing disperse dyes due to their specific surface properties and pore structures mdpi.comencyclopedia.pub. Hydroxyapatite produced from eggshells has been investigated for the treatment of wastewater containing multiple disperse dyes, including this compound, showing adsorption capacities that vary based on dye type and concentration researchgate.net.

The adsorption process is influenced by several factors, including the adsorbent's characteristics (surface area, pore size, surface chemistry), dye properties (molecular structure, charge), and solution parameters (pH, temperature, initial dye concentration, contact time) mdpi.comencyclopedia.pub. Research into adsorption mechanisms for this compound focuses on understanding the interaction between the dye molecules and the adsorbent surface, often involving physical adsorption mechanisms like van der Waals forces, hydrogen bonding, and electrostatic interactions. Studies aim to optimize adsorption capacity and kinetics to achieve efficient dye removal encyclopedia.pub.

Degradation Pathways and Transformation Products of Disperse Red 177

Hydrolytic Degradation Mechanisms under Environmental Conditions

Hydrolytic degradation of Disperse Red 177 involves its breakdown in the presence of water, often influenced by pH and temperature. Studies have indicated that alkaline conditions can promote hydrolysis. For instance, research has investigated the hydrolysis of this compound under alkaline conditions, observing changes in its composition over time. researchgate.net

Identification of Hydrolysis Products

The hydrolysis of this compound can lead to the formation of various smaller chemical structures. One study proposed a hydrolysis route where the dye molecule (I) transforms into compounds (II) and (III). researchgate.net Mass spectrometry (MS) was employed to identify these products, providing insights into the specific bonds cleaved during the hydrolytic process. researchgate.net

Microbial and Enzymatic Biotransformation of this compound

Microbial and enzymatic approaches offer promising avenues for the biodegradation of this compound. These methods leverage the metabolic capabilities of microorganisms or the catalytic activity of enzymes to transform or mineralize the dye molecule.

Identification and Characterization of Degradation Intermediates and Final Products

This compound possesses a monoazo structure, characterized by an azo bond (-N=N-) linking two aromatic systems. biosynth.commedchemexpress.comalibaba.com Its chemical formula is C₂₀H₁₈N₆O₄S, and its SMILES string is CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)N+[O-] biosynth.com. This structure includes a benzothiazole (B30560) ring substituted with a nitro group and an N-(2-cyanoethyl)-N-(2-acetoxyethyl)benzeneamine moiety chemicalbook.com.

General Degradation Mechanisms for Azo Dyes:

Azo dyes are known to undergo degradation through several pathways, primarily:

Reductive Cleavage: Under anaerobic conditions, the azo bond is susceptible to reduction, often mediated by microbial enzymes. This process breaks the azo bond, yielding two aromatic amine compounds. canada.cacanada.cahspublishing.org For this compound, this would result in the formation of an amine derived from the benzothiazole part and another from the benzeneamine part.

Oxidative Degradation: Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), can attack various parts of the dye molecule, including the azo bond, aromatic rings, and substituent groups. uclm.esijcce.ac.ir These processes can lead to ring opening and mineralization into simpler inorganic compounds like CO₂ and H₂O, or the formation of smaller organic intermediates.

Potential Transformation Products of this compound:

Based on its structure and the general degradation pathways of azo dyes, the following types of transformation products are anticipated:

Aromatic Amines from Azo Bond Cleavage:

Nitro-substituted Aminobenzothiazole Derivative: Cleavage of the azo bond would yield an amine fragment derived from the nitro-substituted benzothiazole moiety. The nitro group (-NO₂) present in the parent molecule may also undergo reduction to an amino group (-NH₂) under certain conditions, forming an amino-substituted aminobenzothiazole. canada.ca

Substituted Aniline (B41778) Derivative: The other fragment would be derived from the N-(2-cyanoethyl)-N-(2-acetoxyethyl)benzeneamine portion. This amine could potentially undergo further reactions, such as dealkylation or hydrolysis of the acetoxyethyl group.

Oxidation By-products: Oxidative degradation can lead to a variety of products, including hydroxylated aromatic compounds, quinones, and smaller aliphatic acids or aldehydes, depending on the severity of the oxidation.

Analytical Techniques for Identification and Characterization:

The identification and characterization of these degradation intermediates and final products typically rely on sophisticated analytical techniques, including:

High-Performance Liquid Chromatography (HPLC): Used for separating and quantifying various components in a mixture, including the parent dye and its degradation products. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the determination of molecular weights and structural elucidation of degradation products. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): Applicable for the identification of volatile or semi-volatile degradation intermediates. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about organic molecules, essential for confirming the identity of degradation products.

Research Findings and Data Tables:

While various studies have explored the degradation of disperse dyes in general using methods such as photocatalysis, biodegradation, and advanced oxidation processes hspublishing.orguclm.esijcce.ac.irmdpi.comepj-conferences.orgresearchgate.netscholarsresearchlibrary.comresearchgate.netresearchgate.netresearchgate.net, the specific literature reviewed does not provide detailed research findings that have definitively identified and characterized the intermediate and final degradation products of this compound. Consequently, no specific data tables detailing these products for this compound can be generated from the provided sources. The available information primarily describes the general susceptibility of azo dyes to degradation and the potential formation of aromatic amines. canada.cacanada.ca

Compound List:

this compound

Aromatic amines

Aniline

Phenols

Benzothiazole derivatives

Nitro-substituted aminobenzothiazole

Amino-substituted aminobenzothiazole

Substituted aniline derivatives

Hydroxylated aromatic compounds

Quinones

Aliphatic acids

Aldehydes

Theoretical and Computational Studies on Disperse Red 177

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Disperse Red 177 at the molecular level. These methods allow for the prediction of electronic structure, optical properties, and reactivity.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Optimized Geometries

Density Functional Theory (DFT) and Hartree-Fock (HF) methods are cornerstone techniques in computational chemistry for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. While specific published reports detailing the optimized geometry of this compound using these methods were not extensively found in the reviewed literature, these computational approaches are standard for characterizing disperse dyes. Such calculations provide essential input for subsequent spectroscopic predictions and for understanding how molecular conformation influences dye behavior and interactions. For analogous disperse dyes, DFT and HF calculations have been employed to analyze molecular structure and predict properties such as electronic absorption spectra and non-linear optical (NLO) characteristics nih.govdergipark.org.trresearchgate.net.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely utilized computational method for predicting the electronic absorption spectra of molecules, which directly correlates with their observed color. For this compound, experimental studies have reported its maximum absorption wavelength (λmax). Computational methods like TD-DFT are instrumental in assigning these absorption bands to specific electronic transitions (e.g., π-π* transitions) and understanding how molecular structure and environmental factors influence the observed color. While direct TD-DFT prediction data for this compound was not detailed in the provided snippets, the method is a standard tool for investigating the chromophoric properties of disperse dyes, offering insights into structure-property relationships nih.govdergipark.org.trresearchgate.netresearchgate.net.

Table 8.1.2: Electronic Absorption Characteristics of this compound

PropertyValue / ObservationReference
Maximum Absorption Wavelength (λmax)520 nm mdpi.com
Effect of Dispersantλmax did not change upon addition of dispersants NNO or MF mdpi.comresearchgate.net

Computational Modeling of Dye-Substrate Interactions

Understanding how this compound interacts with textile fibers, such as polyester (B1180765) or cotton, is crucial for optimizing dyeing processes. Computational modeling, including studies on adsorption isotherms and interaction energies, can shed light on these interactions. Experimental observations using this compound as an example indicate that its adsorption onto cotton fibers follows a Freundlich-type isotherm. Furthermore, the affinity between the dye and cotton decreases with increasing temperature, which in turn reduces the staining rate. High-performance liquid chromatography (HPLC) analysis revealed that a significant portion of disperse dyes absorbed by cotton components were the original dye molecules rather than hydrolyzed forms, suggesting strong interaction energy between the original dye and the cotton fiber researchgate.netresearchgate.netresearchgate.net. While these findings are largely experimental, they provide a basis for computational modeling efforts to simulate and predict these complex interactions.

Molecular Dynamics Simulations of Disperse Dye Behavior

Molecular dynamics (MD) simulations are powerful tools for investigating the behavior of molecules over time, including their diffusion, aggregation, and interactions within complex systems like dye baths or within fiber matrices. Studies have employed MD simulations to explore the mechanisms of dispersants interacting with disperse dyes, which is relevant to the stability and dispersion of this compound during dyeing researchgate.net. Although specific MD simulations detailing the behavior of this compound within a textile substrate were not detailed in the reviewed literature, MD remains a key computational technique for understanding the dynamic processes involved in disperse dyeing.

Prediction of Reactivity and Degradation Pathways through Computational Chemistry

Computational chemistry can be employed to predict the reactivity of dye molecules and to elucidate potential degradation pathways under various conditions, such as those encountered during dyeing or environmental exposure. Methods like DFT can be used to calculate reaction barriers and identify favored reaction mechanisms. However, specific computational studies focused on predicting the reactivity or degradation pathways of this compound were not identified within the provided search results. Research in this area typically involves analyzing molecular structures for susceptible functional groups and simulating reaction kinetics.

Advanced Analytical Methodologies for Disperse Red 177 Research

High Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantitative analysis and separation of disperse dyes, including Disperse Red 177. Its ability to resolve complex mixtures and provide accurate quantification makes it indispensable in textile analysis and environmental monitoring waters.comresearchgate.netresearchgate.netresearchgate.netlcms.cz. Standard methods, such as the DIN 54231 procedure, often employ HPLC coupled with UV-Vis detection for the analysis of disperse dyes in textile products waters.comlabrulez.comwaters.comlcms.cz.

Typical HPLC methodologies for disperse dyes involve reversed-phase chromatography, commonly utilizing C18 stationary phases researchgate.netgoogle.commat-test.comnih.govnih.gov. Mobile phases typically consist of gradient mixtures of acetonitrile (B52724) and water, often acidified with formic acid or buffered with ammonium (B1175870) acetate (B1210297) to optimize separation and peak shape researchgate.netgoogle.commat-test.comnih.govnih.gov. Detection is frequently performed using a Diode Array Detector (DAD) or a UV-Vis detector, with characteristic absorption maxima for disperse dyes often falling in the visible spectrum, for instance, around 420 nm google.com, 505 nm scielo.br, or 544/593 nm chemrxiv.org.

Quantitative analysis relies on calibration curves generated from reference standards. Pre-concentration techniques, such as Solid Phase Extraction (SPE), are often employed to enhance sensitivity, especially when analyzing trace levels of dyes in complex matrices like wastewater or textile extracts researchgate.netresearchgate.netmat-test.comnih.govoup.com. For Disperse Red 1, a related dye, limits of detection (LOD) and quantification (LOQ) were reported as 2.47 × 10⁻⁶ mol L⁻¹ and 8.22 × 10⁻⁶ mol L⁻¹, respectively, using UV-Vis spectrophotometry scielo.br.

HPLC-Mass Spectrometry (HPLC-MS/MS) for Enhanced Selectivity and Sensitivity

The coupling of HPLC with Mass Spectrometry (MS), particularly tandem Mass Spectrometry (MS/MS), offers superior selectivity and sensitivity, enabling highly confident identification and quantification of this compound and its related compounds waters.comresearchgate.netresearchgate.netlcms.czwaters.commat-test.comnih.govnih.govresearchgate.netshimadzu.com. HPLC-MS/MS techniques are crucial for screening suspect compounds, identifying impurities, and quantifying dyes at very low concentrations, often in the nanogram per liter (ng/L) or nanogram per gram (ng/g) range mat-test.comnih.govoup.com.

Electrospray Ionization (ESI) is a widely used ionization source in conjunction with HPLC-MS/MS for dye analysis researchgate.netlcms.cznih.govoup.comnih.gov. Multiple Reaction Monitoring (MRM) is a common mode for quantification, allowing for highly specific detection of target analytes by monitoring characteristic precursor-to-product ion transitions researchgate.netmat-test.comnih.govsatra.com. The use of internal standards, such as deuterated analogues, is often incorporated to correct for matrix effects and improve the accuracy of quantification lcms.cznih.gov. While specific MS/MS parameters for this compound are not detailed in the provided literature, general methods for disperse dyes involve optimizing capillary voltage, source temperature, and desolvation parameters labrulez.com.

Thin Layer Chromatography (TLC) in Analytical Research

Thin Layer Chromatography (TLC) serves as a valuable complementary technique for the analysis of disperse dyes, often used alongside HPLC for qualitative assessment, purity checks, and comparative studies waters.comresearchgate.netwaters.comlcms.czgoogle.comresearchgate.netresearchgate.net. TLC is particularly useful for visualizing impurities within dye samples and for the initial screening or comparison of dye profiles researchgate.net.

Standard TLC analyses for disperse dyes typically employ silica (B1680970) gel as the stationary phase, with mobile phases comprising mixtures such as dichloromethane/methanol or ethyl acetate/petroleum ether google.comgoogle.com. The separation is based on the differential partitioning of the dye components between the stationary and mobile phases, visualized by their characteristic colors or under UV light. While TLC can provide retention factor (Rf) values for comparison, its quantitative capabilities are generally less precise than HPLC, and it is often used for preliminary assessments or as a supplementary identification tool google.comcurtin.edu.au.

Spectrophotometric Methods for Solubility and Concentration Determination

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, are fundamental for determining the solubility and concentration of this compound in various media researchgate.netscielo.brresearchgate.netnih.govsemanticscholar.orgresearchgate.net. These techniques are vital for understanding dye behavior in aqueous solutions, assessing dyeing bath concentrations, and quantifying dyes in environmental samples scielo.brnih.govresearchgate.netgnest.org.

The determination of dye concentration typically involves establishing a calibration curve based on the Beer-Lambert Law, relating absorbance to concentration at the dye's maximum absorption wavelength (λmax). For this compound, λmax values have been reported in different solvents, such as approximately 520 nm in DMSO semanticscholar.org. For Disperse Red 1, a similar dye, the λmax was observed at 505 nm scielo.br. Spectrophotometric methods can also be employed in conjunction with multivariate calibration techniques, such as Partial Least Squares (PLS) or Principal Component Regression (PCR), to analyze dye mixtures researchgate.net.

Solubility studies are also conducted using spectrophotometry to understand how dispersants or solvents affect the dye's dissolution behavior, which is critical for dyeing processes researchgate.netnih.gov. For Disperse Red 1, UV-Vis spectrophotometry was used to determine solubility, yielding LOD and LOQ values of 2.47 × 10⁻⁶ mol L⁻¹ and 8.22 × 10⁻⁶ mol L⁻¹, respectively scielo.br.

Chromogenic Analysis and Colorimetric Evaluation in Dyeing Research

Chromogenic analysis and colorimetric evaluation are essential for assessing the performance of this compound in dyeing applications, focusing on color properties and fastness enochdye.comwu.ac.thmdpi.com. Colorimetric measurements, often expressed using the CIE Lab* color space, quantify parameters such as lightness (L), redness/greenness (a), and yellowness/blueness (b*) chemrxiv.orgwu.ac.th. These parameters are used to evaluate color strength, shade changes, and the impact of treatments on the dyed fabric wu.ac.th.

Future Research Directions and Emerging Paradigms for Disperse Red 177

Development of Sustainable Synthesis and Green Chemistry Approaches

The traditional synthesis of Disperse Red 177 involves diazotization of 2-amino-6-nitrobenzothiazole (B160904) and subsequent coupling with N-cyanoethyl-N-acetoxyethylaniline. colorfuldyes.com This process often utilizes harsh chemicals and generates significant wastewater. Future research is geared towards aligning the synthesis of this compound with the principles of green chemistry to mitigate its environmental footprint.

Key research avenues include:

Solvent-Free and Alternative Solvent Systems: A promising approach is the adoption of solvent-free reaction conditions, such as grinding methods, which have been shown to be effective for the synthesis of other azo dyes. rsc.orglongdom.org This method can lead to excellent conversions under mild conditions and simplifies product isolation. scispace.com Another area of exploration is the use of greener solvents, like supercritical carbon dioxide (scCO2), which acts as both a reaction and dyeing medium, thereby eliminating the need for water and reducing effluent generation. researchgate.net

Catalyst Innovation: The development of recyclable and environmentally friendly catalysts is a significant focus. For instance, sulfonic acid functionalized magnetic nanoparticles have been successfully used as a recyclable catalyst in the synthesis of azo dyes, offering an alternative to traditional acid catalysts. rsc.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave-assisted synthesis presents a rapid and energy-efficient alternative to conventional heating methods for producing azo dyes. nih.gov This technique can significantly reduce reaction times and improve yields. nih.gov

Alternative Reagents: Research into replacing hazardous reagents with more benign alternatives is crucial. This includes exploring safer diazotization agents and coupling components.

Table 1: Comparison of Traditional and Green Synthesis Approaches for Azo Dyes
ParameterTraditional SynthesisGreen Chemistry Approaches
SolventsOften uses toxic organic solvents and large volumes of waterSolvent-free (grinding), supercritical CO2, water-based systems rsc.orglongdom.orgresearchgate.net
CatalystsOften uses strong mineral acidsReusable solid acid catalysts (e.g., magnetic nanoparticles) rsc.orgresearchgate.net
Energy ConsumptionConventional heating, often for extended periodsMicrowave-assisted synthesis for rapid heating nih.gov
Waste GenerationHigh volume of wastewater and chemical byproductsReduced waste, easier product isolation, and catalyst recycling scispace.com

Exploration of this compound in Novel Advanced Materials

The unique chromophoric properties of this compound make it a candidate for applications beyond conventional textile dyeing. Research is now exploring its incorporation into advanced materials, particularly through nanotechnology.

The formulation of this compound into nanoparticles has been demonstrated using methods like the supercritical anti-solvent (SAS) process, with dimethyl sulfoxide (B87167) (DMSO) as a solvent and supercritical carbon dioxide as an anti-solvent. researchgate.net This process allows for the production of nanoparticles with a narrow size distribution. researchgate.net These nanoparticles exhibit enhanced properties compared to their micro-sized counterparts, such as improved color strength and stability. researchgate.net

Potential applications for these nano-formulations of this compound include:

Advanced Coatings and Plastics: The use of this compound nanoparticles as colorants in high-performance plastics and surface coatings is an area of active research. researchgate.net Nanoparticles can offer better dispersion and optical properties in the polymer matrix.

Biomedical Imaging: Fluorescent dye-based nanoparticles are being investigated for biomedical applications like in-vivo imaging. statnano.com By encapsulating dyes like this compound within biocompatible nanoparticles, their stability can be improved, enabling their use as imaging agents to visualize specific cells or tissues. cd-bioparticles.net The nanoparticles can protect the dye from rapid degradation in the body. statnano.com

Sensors: The spectral properties of dyes can be sensitive to their local environment. This opens up the possibility of using this compound-based nanomaterials as sensors, where a change in color or fluorescence could indicate the presence of a specific analyte.

Table 2: Potential Applications of this compound Nanoparticles
Application AreaRationale and Potential Advantages
High-Performance CoatingsImproved color strength, transparency, and stability in the dispersion medium. researchgate.net
Advanced PlasticsEnhanced dispersion and optical properties within the polymer matrix. researchgate.net
Biomedical ImagingEncapsulation within nanoparticles can improve stability and allow for targeted delivery for in-vivo imaging. statnano.comcd-bioparticles.net
Chemical SensorsChanges in the spectral properties of the dye in response to environmental stimuli could be harnessed for sensing applications.

Integration of Machine Learning and AI in Predicting Dye Behavior and Performance

For this compound, future research in this area will likely focus on:

Color Matching and Formulation Prediction: AI algorithms can be trained on vast datasets of dye recipes, fabric types, and resulting colors to predict the optimal formulation of this compound to achieve a specific shade. everlighten.com This reduces the number of trial-and-error attempts, saving time and resources. everlighten.com

Performance Prediction: Machine learning models can predict the fastness properties (e.g., light, wash, and rub fastness) of this compound on different substrates under various dyeing conditions.

Process Optimization: AI can analyze real-time data from dyeing machines to optimize parameters such as temperature, pressure, and dyeing time, ensuring consistent quality and minimizing energy and water consumption. texspacetoday.com

Predicting Wet-to-Dry Color Changes: A significant challenge in dyeing is predicting the final dry color from the wet fabric. ncsu.edu Neural networks have shown promise in accurately mapping this non-linear relationship, which could be applied to this compound to reduce color errors. ncsu.edutexfash.com

Table 3: Applications of AI and Machine Learning in Dyeing Processes
ApplicationAI/ML ApproachPotential Benefit for this compound
Color Recipe PredictionAnalysis of historical dyeing data to predict optimal dye combinations. everlighten.comReduced trial-and-error dyeing, minimizing dye and water waste. everlighten.com
Wet-to-Dry Color PredictionNeural networks trained on visual data of wet and dry fabric samples. ncsu.edutexfash.comMore accurate shade matching and reduction of costly color corrections.
Process OptimizationReal-time analysis of dyeing parameters to identify opportunities for efficiency. everlighten.comReduced water and energy consumption, and improved process control.
Predictive MaintenanceAI algorithms analyze machine performance data to predict potential failures. texspacetoday.comMinimized downtime and maximized productivity in dyeing operations.

Comprehensive Life Cycle Assessment Studies for Environmental Impact Mitigation

A Life Cycle Assessment (LCA) is a systematic analysis of the environmental impacts of a product throughout its entire life cycle, from raw material extraction to final disposal. For synthetic dyes like this compound, conducting a comprehensive LCA is crucial for identifying environmental hotspots and developing strategies for impact mitigation.

Future research should focus on a "cradle-to-grave" LCA for this compound, which would include:

Raw Material Acquisition: Assessing the environmental impact of producing the precursors for this compound, such as 2-amino-6-nitrobenzothiazole.

Manufacturing Process: Quantifying the energy, water, and chemical consumption, as well as the waste and emissions generated during the synthesis and formulation of the dye.

Dyeing Application: Evaluating the environmental footprint of the dyeing process itself, including water and energy usage, and the release of unfixed dye into wastewater.

Use Phase: Assessing any potential environmental impacts during the use of textiles dyed with this compound.

End-of-Life: Investigating the fate of the dye at the end of the product's life, including its potential for biodegradation or release into the environment from landfills.

The results of such an LCA would provide valuable data to guide the development of more sustainable practices, such as eco-design of the dye molecule, optimization of the dyeing process, and implementation of effective wastewater treatment methods. Azo dyes, as a class, are known to have significant environmental impacts, including the potential for their degradation products, such as aromatic amines, to be carcinogenic. ijrar.orggsconlinepress.comgsconlinepress.com Therefore, a specific LCA for this compound is essential for a thorough risk assessment.

Advanced Spectroscopic and Imaging Techniques for In-Situ Dyeing Mechanism Studies

A fundamental understanding of the dyeing process at the molecular level is key to improving efficiency and performance. Advanced analytical techniques that allow for in-situ monitoring of the dyeing process are becoming increasingly important.

Future research directions for studying the dyeing mechanism of this compound include:

In-Situ Spectroscopy: Techniques like UV/Vis spectroscopy can be used to measure the dissolution rate of dye particles in real-time under dyeing conditions. researchgate.net Vibrational spectroscopy techniques such as Raman and Infrared (IR) spectroscopy can provide information about the molecular interactions between the dye and the fiber, and can be used for non-destructive analysis directly on textile samples. rsc.orgrsc.org

Hyperspectral Imaging: This non-invasive technique can be used to map the spatial distribution of the dye on the textile surface, providing insights into the evenness of the dyeing. gruppodelcolore.itgruppodelcolore.itresearchgate.net It combines imaging with spectroscopy to identify and map materials. gruppodelcolore.it

Advanced Microscopy: High-resolution microscopy techniques could be employed to visualize the penetration and diffusion of this compound molecules into the fiber structure.

By combining these advanced analytical methods, researchers can gain a more complete picture of the dyeing process, from the dissolution of the dye to its final fixation within the fiber. This knowledge can then be used to optimize dyeing processes for improved efficiency, levelness, and fastness properties.

Q & A

Q. What is the molecular structure of Disperse Red 177, and how does its synthesis process influence its dyeing properties?

this compound (C₂₀H₁₈N₆O₄S) features a nitro-substituted benzothiazole core linked via an azo group to a phenyl ring with cyanoethyl and acetyloxyethyl substituents . Its synthesis involves coupling 6-nitrobenzothiazol-2-amine with N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline. The nitro group (-NO₂) and ester (-COO-) functional groups enhance its chromophoric strength and solubility in hydrophobic substrates like polyester . Methodologically, researchers should validate synthesis purity via HPLC and UV-Vis spectroscopy to ensure consistent dye performance .

Q. What are the primary applications of this compound in textile research, and how do its properties align with these uses?

this compound is predominantly used for dyeing polyester and acetate fibers due to its high thermal stability (up to 665.8°C) and resistance to photodegradation (AATCC lightfastness rating: 4-5) . Its low water solubility (~1.36×10⁻¹⁷ mmHg vapor pressure) makes it suitable for waterless dyeing systems . Researchers should evaluate dye uptake using spectrophotometric analysis and correlate results with fabric pretreatment methods (e.g., plasma or enzymatic modification) .

Advanced Research Questions

Q. How do dispersants (e.g., NNO and MF) influence the colloidal stability of this compound in aqueous and non-aqueous dyeing systems?

Dispersants like NNO (sodium naphthalene sulfonate) and MF (sodium methylnaphthalene sulfonate) stabilize this compound by adsorbing onto dye particles via sulfonic (-SO₃H) groups, reducing aggregation . Advanced studies should measure zeta potential and particle size distribution (via dynamic light scattering) to quantify dispersant efficacy. For instance, MF’s extended aromatic structure may improve steric hindrance compared to NNO, but this requires validation through comparative stability assays under varying pH and ionic strength .

Q. What experimental strategies resolve contradictions in reported stability data for this compound-based inks under thermal and freeze-thaw conditions?

Contradictions in stability metrics (e.g., viscosity, surface tension) often arise from additive interactions. For example, exceeding 0.7 wt% PVP-K30 reduces stability due to pseudo-polyanion formation with SDS . Researchers should employ factorial design experiments to isolate variables (e.g., surfactant blends, pH) and use ANOVA to identify significant factors. Replicating studies under controlled humidity and temperature (e.g., 25°C ± 1°C) is critical for reproducibility .

Q. How can researchers optimize this compound’s synthetic yield while minimizing byproducts?

Yield optimization requires kinetic studies of the diazo coupling reaction. Parameters like temperature (60–80°C), pH (4–6), and catalyst concentration (e.g., NaNO₂) should be systematically varied. Advanced methods include in-situ FTIR to monitor reaction progress and GC-MS to identify byproducts (e.g., unreacted aniline derivatives). Statistical tools like response surface methodology (RSM) can model optimal conditions .

Methodological and Analytical Questions

Q. What characterization techniques are essential for assessing this compound’s purity and degradation pathways?

Key techniques include:

  • Thermogravimetric Analysis (TGA): To quantify thermal decomposition thresholds (e.g., 356.4°C flash point) .
  • High-Performance Liquid Chromatography (HPLC): To detect impurities (e.g., residual benzothiazole intermediates) .
  • Mass Spectrometry (MS): To identify photodegradation products (e.g., nitroso derivatives) under accelerated UV exposure .

Q. How can researchers design experiments to evaluate this compound’s compatibility with novel dispersants or eco-friendly solvents?

A stepwise approach is recommended:

  • Screening Phase: Use microemulsion stability tests (e.g., Turbiscan) to shortlist dispersants/solvents.
  • Optimization Phase: Apply Taguchi or Box-Behnken designs to balance dispersant concentration, solvent polarity, and dye loading .
  • Validation Phase: Compare color strength (K/S values) and fastness properties against industry benchmarks .

Q. What statistical frameworks are appropriate for analyzing contradictory data in dye-adsorption studies?

Multivariate analysis (e.g., principal component analysis) can disentangle confounding variables (e.g., pH, temperature). For small datasets, non-parametric tests (e.g., Mann-Whitney U) are robust against non-normal distributions. Reporting effect sizes (e.g., Cohen’s d) alongside p-values enhances interpretability .

Data Reporting and Reproducibility

Q. How should researchers document experimental parameters to ensure reproducibility in this compound studies?

Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Detailed Protocols: Specify dye concentration (wt%), dispersant ratios, and agitation speed.
  • Instrument Calibration: Report spectrophotometer slit width and integration time (e.g., 5 nm, 0.5 s) .
  • Raw Data Access: Share absorbance spectra and particle size distributions in supplementary materials .

Q. What are the best practices for presenting conflicting results in publications?

Transparently disclose methodological divergences (e.g., dye purity, solvent grade) and contextualize findings using meta-analysis. For example, discrepancies in freeze-thaw stability may stem from varying SDS/PVP-K30 ratios; tabulate comparative data and propose mechanistic hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.